molecular formula C11H10Cl2N2O B1353446 3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole CAS No. 92286-43-6

3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole

Cat. No. B1353446
CAS RN: 92286-43-6
M. Wt: 257.11 g/mol
InChI Key: WAQWXSYGLUTHOT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. It is a synthetic compound and is used in scientific research as a laboratory reagent. It can be used in a variety of applications, including the synthesis of pharmaceuticals, the development of new catalysts, and the study of biochemical and physiological processes.

Scientific Research Applications

Structural and Synthetic Importance

1,2,4-oxadiazoles, including compounds like 3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole, are recognized for their unique physical, chemical, and pharmacokinetic properties. These properties significantly enhance their pharmacological activity through hydrogen bond interactions with biomacromolecules. The structural feature of the 1,2,4-oxadiazole ring facilitates effective binding with various enzymes and receptors, eliciting a wide range of bioactivities. Research has shown that these derivatives exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, highlighting their therapeutic potential across a broad spectrum of diseases (Jing-Jing Wang et al., 2022).

Therapeutic Applications

The 1,2,4-oxadiazole core, as found in 3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole, emerges as a structurally significant motif in the design of new medicinal agents. These compounds have been extensively studied for their potential in treating various diseases, contributing significantly to the development of novel therapeutic agents. The broad range of biological activities associated with 1,2,4-oxadiazole derivatives is largely due to their capacity to interact with different biological targets through multiple weak interactions, making them suitable candidates for the development of more active and less toxic medicinal agents (G. Verma et al., 2019).

Future Prospects

The exploration of 1,2,4-oxadiazole derivatives, including 3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole, in scientific research continues to be a promising area for the discovery of novel therapeutic agents. Their diverse pharmacological activities and the potential for structural modification make them an attractive target for further research and development in the field of drug discovery. The ongoing investigation into the synthesis, biological roles, and therapeutic applications of oxadiazole derivatives underscores the importance of this class of compounds in the advancement of medicinal chemistry and pharmaceutical sciences.

For more comprehensive details on the scientific research applications and the therapeutic potential of 3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole and related oxadiazole derivatives, the following references provide extensive insights: (G. Verma et al., 2019), (Jing-Jing Wang et al., 2022).

properties

IUPAC Name

3-(4-chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c12-7-1-2-10-14-11(15-16-10)8-3-5-9(13)6-4-8/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQWXSYGLUTHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427917
Record name 3-(4-chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92286-43-6
Record name 3-(4-chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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